molecular formula C14H21N3O2 B12222003 5-Ethyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine

5-Ethyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B12222003
M. Wt: 263.34 g/mol
InChI Key: KELJNJFJQFQAAK-UHFFFAOYSA-N
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Description

5-Ethyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and an oxetanyl-piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine is unique due to the combination of its ethyl-substituted pyrimidine ring and the oxetanyl-piperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

5-ethyl-2-[1-(oxetan-3-yl)piperidin-4-yl]oxypyrimidine

InChI

InChI=1S/C14H21N3O2/c1-2-11-7-15-14(16-8-11)19-13-3-5-17(6-4-13)12-9-18-10-12/h7-8,12-13H,2-6,9-10H2,1H3

InChI Key

KELJNJFJQFQAAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C3COC3

Origin of Product

United States

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